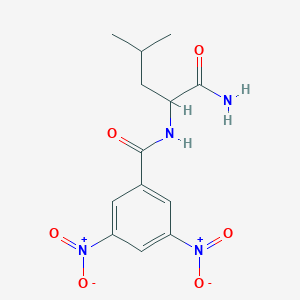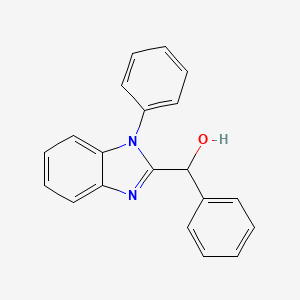
N~2~-(3,5-dinitrobenzoyl)leucinamide
説明
N~2~-(3,5-dinitrobenzoyl)leucinamide, commonly known as DNBA-leu, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. It is a derivative of leucine, an essential amino acid, and is used as a research tool to investigate the mechanism of action of various enzymes and proteins.
科学的研究の応用
Chiral Discrimination and Analysis
Chiral Discrimination by Electrospray Ionization Mass Spectrometry : N-(3,5-dinitrobenzoyl)leucine derivatives are used in mass spectrometric experiments for chiral discrimination. They serve as chiral selectors to differentiate between enantiomers based on their electrospray ionization mass spectrum, which is critical for quantitative determinations of enantiomeric composition (Zu, Brewer, Wang, & Koscho, 2005).
Chiral Stationary Phases in Chromatography : These compounds are used as chiral stationary phases in high-performance liquid chromatography (HPLC) for resolving various racemic amino acids. They are effective for determining the optical purity of amino acid derivatives, demonstrating their utility in analytical chemistry (Heo, Hyun, Cho, & Ryoo, 2011).
Enantioselective Separation
Enantioselective Liquid-Liquid Extraction : The use of N-(3,5-dinitrobenzoyl)leucine derivatives in liquid-liquid extraction processes facilitates the enantioselective separation of racemic compounds. This application is significant in process chemistry and pharmaceutical production (Holbach, Soboll, Schuur, & Kockmann, 2015).
Design of Chiral Stationary Phases for Enhanced Enantioselectivity : These compounds are used to design new chiral stationary phases, optimizing the retention and separation factors for enantiomeric compounds. This application is critical in improving the effectiveness of chiral separations in chromatographic methods (Pirkle & Murray, 1993).
Theoretical and Experimental Studies
- Role in Chiral Recognition Mechanisms : Studies have shown thatN-(3,5-dinitrobenzoyl)leucine and its derivatives play a significant role in chiral recognition mechanisms. These studies involve X-ray crystallography and molecular modeling to understand the fundamental processes of chiral recognition at the molecular level, which is essential for the design of more efficient chiral selectors and stationary phases (Snyder, Volkers, Engebretson, Lee, Pirkle, & Carey, 2007).
- Computational Chemical Studies of Chiral Stationary Phase Models : Computational studies have been conducted to understand the interactions and structural dynamics of N-(3,5-dinitrobenzoyl)leucine in chiral stationary phase models. This research contributes to the theoretical understanding of chiral recognition and separation processes (Topiol & Sabio, 1989).
Photochemical Applications
- Photoinduced Intramolecular Charge Shift Reactions : Research has shown that N-(3,5-dinitrobenzoyl)leucine derivatives undergo photochemical processes under UV or solar irradiation. These reactions involve electron transfer and are of interest in the study of photochemistry and molecular electronics (Coelho, da Silva, Navarro, & Navarro, 2010).
Molecular Dynamics and Solvation Studies
- Solvation of Chiral Stationary Phases : The solvation properties of N-(3,5-dinitrobenzoyl)leucine-derived chiral stationary phases have been studied using molecular dynamics simulations. This research is vital for understanding the interactions at the molecular level that contribute to the effectiveness of these compounds in chromatographic separations (Nita & Cann, 2008).
特性
IUPAC Name |
N-(1-amino-4-methyl-1-oxopentan-2-yl)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O6/c1-7(2)3-11(12(14)18)15-13(19)8-4-9(16(20)21)6-10(5-8)17(22)23/h4-7,11H,3H2,1-2H3,(H2,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIRNLBBMNPGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-amino-4-methyl-1-oxopentan-2-yl)-3,5-dinitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)
![[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)


![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)
![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)
